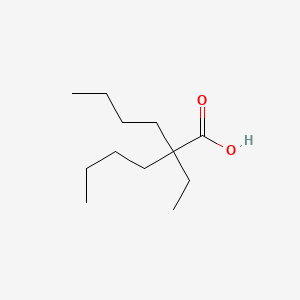

2-Butyl-2-ethylhexanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

32970-62-0 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

2-butyl-2-ethylhexanoic acid |

InChI |

InChI=1S/C12H24O2/c1-4-7-9-12(6-3,11(13)14)10-8-5-2/h4-10H2,1-3H3,(H,13,14) |

InChI Key |

UDIMEPZRBOMNAG-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)(CCCC)C(=O)O |

Canonical SMILES |

CCCCC(CC)(CCCC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering of 2 Ethylhexanoic Acid

Industrial Synthesis Pathways of 2-Ethylhexanoic Acid

The industrial production of 2-ethylhexanoic acid is dominated by routes originating from propylene. wikipedia.org These pathways involve a series of chemical transformations, including hydroformylation, aldol (B89426) condensation, hydrogenation, and oxidation, to arrive at the final product.

Propylene Hydroformylation-Based Routes to 2-Ethylhexanoic Acid

The primary feedstock for the industrial synthesis of 2-ethylhexanoic acid is propylene, which undergoes hydroformylation (also known as the oxo process) to produce butanal (butyraldehyde). wikipedia.orgnih.gov This initial step is crucial as butanal serves as the foundational building block for the subsequent carbon chain extension and functional group manipulations. The hydroformylation of propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) yields a mixture of n-butanal and isobutanal, with the linear n-butanal being the desired isomer for 2-ethylhexanoic acid production. wikipedia.org

In one major industrial route, n-butanal undergoes a base-catalyzed aldol condensation with itself to form 2-ethyl-3-hydroxyhexanal. google.com This intermediate readily dehydrates to yield 2-ethylhex-2-enal. google.comgoogle.com The subsequent step involves the selective hydrogenation of 2-ethylhex-2-enal to produce 2-ethylhexanal (B89479). google.comrsc.org This hydrogenation can be carried out using various catalysts, with palladium-based catalysts often being employed for this selective transformation. google.comrsc.org

A study on the direct synthesis of 2-ethylhexanal from n-butanal using a Pd/TiO2 catalyst demonstrated high efficiency. The catalytic performance for this integrated aldol condensation and selective hydrogenation process is summarized in the table below.

| Catalyst | n-Butanal Conversion (%) | 2-Ethylhexanal Selectivity (%) |

| 0.5 wt% Pd/TiO2 | 95.4 | 99.9 |

| Data from a study on direct synthesis of 2-ethylhexanal in a stainless steel autoclave. rsc.org |

Under continuous operation in a fixed-bed reactor at 190 °C and 3.2 MPa H2 pressure, a n-butanal conversion of 91.2% and a 2-ethylhexanal selectivity of 89.8% were achieved over a 300-hour period. rsc.org

The oxidation of 2-ethylhexanal to 2-ethylhexanoic acid is the final and critical step in this synthesis pathway. wikipedia.orgnih.gov This exothermic reaction is typically carried out in the liquid phase using air or oxygen as the oxidizing agent. nih.gov Various catalysts, including salts of manganese, cobalt, nickel, and copper, can be employed to facilitate this oxidation. guidechem.com

An efficient method for this conversion involves the use of N-hydroxyphthalimide as a catalyst in isobutanol as a solvent, which can achieve a selectivity of over 99% for 2-ethylhexanoic acid under mild conditions. nih.govscispace.com The use of oxygen as the oxidant in the presence of specific catalysts has been shown to produce high yields of 2-ethylhexanoic acid. For instance, using Mn(II) 2-ethylhexanoate (B8288628) and sodium 2-ethylhexanoate as catalysts at room temperature and under a pressure of 0.5 or 0.75 MPa, a 97–98% yield of 2-ethylhexanoic acid was obtained. nih.gov

The following table presents a comparison of different catalytic systems for the oxidation of 2-ethylhexanal.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield of 2-EHA (%) |

| Fe(II), Ni(II), or Co(II) complexes | Oxygen | Dichloroethane | Room Temperature | 70 |

| KOH | Oxygen | Continuous Stirred Tank Reactor | 50 | 84 |

| Mn(II) 2-ethylhexanoate and sodium 2-ethylhexanoate | Oxygen | - | Room Temperature | 97–98 |

| N-hydroxyphthalimide | Oxygen/Air | Isobutanol | Mild Conditions | >99 (selectivity) |

| Data compiled from various studies on 2-ethylhexanal oxidation. nih.gov |

Another approach utilizes a phosphomolybdovanadium heteropolyacid catalyst, which demonstrates high activity and can be reused. google.com This method can achieve a 2-ethylhexanal conversion rate of 99.83% and a 2-ethylhexanoic acid selectivity of 98.34%. google.com

An alternative, yet closely related, pathway also begins with the aldol condensation of butanal to form 2-ethylhex-2-enal. nih.gov In this route, the subsequent hydrogenation is carefully controlled to selectively reduce the carbon-carbon double bond of 2-ethylhex-2-enal, yielding 2-ethylhexanal, which is then oxidized to 2-ethylhexanoic acid as previously described. nih.govguidechem.com This pathway underscores the importance of precise control over hydrogenation conditions to favor the formation of the aldehyde intermediate rather than the alcohol (2-ethylhexanol).

Catalytic Oxidation of 2-Ethylhexanol to 2-Ethylhexanoic Acid

While the oxidation of 2-ethylhexanal is the more common industrial method, 2-ethylhexanoic acid can also be produced through the catalytic oxidation of 2-ethylhexanol. guidechem.com This method, however, is generally associated with lower product yields and the generation of more by-products, making it less favorable for new industrial facilities. guidechem.comgoogle.com

One method for the oxidation of 2-ethylhexanol involves the use of strong oxidizing agents such as potassium permanganate in an aqueous sodium hydroxide (B78521) solution. This process first produces sodium 2-ethylhexanoate, which is then neutralized with an acid like sulfuric acid to yield 2-ethylhexanoic acid. While effective on a laboratory scale, the use of stoichiometric amounts of strong oxidants like potassium permanganate is less common in large-scale industrial production due to economic and environmental considerations. Research has also explored the use of oxygen as the oxidant with various catalysts for the conversion of 2-ethylhexanol to 2-ethylhexanoic acid. globethesis.comsemanticscholar.org For example, a study using an Fe2O3/SiO2 catalyst reported a selectivity and yield of 55.14% and 22.41%, respectively, for 2-ethylhexanoic acid. semanticscholar.org

Catalytic Dehydrogenation-Esterification Approaches

The synthesis of 2-ethylhexanoic acid can be achieved through the catalytic dehydrogenation of 2-ethylhexanol. This process typically involves reacting 2-ethylhexanol with a base, such as sodium hydroxide, in the presence of a catalyst. One studied approach utilizes copper(II) oxide as the catalyst under atmospheric pressure. semanticscholar.orgoriprobe.com In this method, the reaction proceeds via dehydrogenation to form the corresponding sodium salt, which is then acidified to yield 2-ethylhexanoic acid.

Orthogonal experiments have been conducted to investigate the influence of various reaction parameters. semanticscholar.orgoriprobe.com The optimal conditions identified include a specific molar ratio of 2-ethylhexanol to sodium hydroxide (1.3:1.0), a reaction temperature of 220°C, and a reaction time of 2.5 hours with a catalyst dosage of 2.6 g of copper(II) oxide. semanticscholar.orgoriprobe.com Under these optimized conditions, a product yield of 80.9% has been reported. semanticscholar.orgoriprobe.com Another study using a catalyst prepared by coprecipitation reported a yield of approximately 71%. datascience.ir While effective, traditional dehydrogenation methods can result in lower product yields and the generation of byproducts, leading to environmental concerns. google.com

Advanced and Green Synthesis Strategies for 2-Ethylhexanoic Acid

In the pursuit of more environmentally benign and efficient manufacturing processes, advanced and green synthesis strategies for 2-ethylhexanoic acid have been developed. These methods prioritize high selectivity, the use of cost-effective and less hazardous oxidizing agents, and operation under mild reaction conditions. dntb.gov.uascispace.comnih.gov

N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanalnih.govresearchgate.net

A prominent green chemistry approach involves the aerobic oxidation of 2-ethylhexanal using N-Hydroxyphthalimide (NHPI) as an organocatalyst. dntb.gov.uascispace.comnih.gov This method utilizes molecular oxygen or air as the primary oxidant, which is both cost-effective and environmentally friendly. nih.govresearchgate.net The reaction is typically carried out in a suitable solvent under mild conditions, achieving high selectivity for 2-ethylhexanoic acid, often exceeding 99%. dntb.gov.uascispace.comnih.gov This process aligns with the objectives of green chemistry by avoiding harsh reagents and minimizing waste. dntb.gov.ua

The concentration of the NHPI catalyst plays a significant role in the reaction's efficiency. Research has explored the impact of varying the catalyst amount on product composition. dntb.gov.uanih.gov A non-catalytic oxidation of 2-ethylhexanal with oxygen at 30°C in acetonitrile (B52724) resulted in a 95% aldehyde conversion but only a 38% selectivity towards the desired acid. mdpi.comsemanticscholar.org The introduction of 5 mol% of NHPI under the same conditions increased the conversion to 99.5% and the selectivity to 47%. mdpi.comsemanticscholar.org Considering the potential for sediment formation in larger-scale industrial applications, a catalyst loading of 5 mol% was determined to be a practical choice for further studies. mdpi.com

The choice of solvent significantly affects the selectivity and yield of the NHPI-catalyzed oxidation of 2-ethylhexanal. nih.gov Studies have shown that while high conversions of 2-ethylhexanal (≥99%) can be achieved in both polar solvents like acetonitrile and acetic acid, and non-polar solvents such as heptane, decane, and toluene, the selectivity towards 2-ethylhexanoic acid in these solvents is often unsatisfactory, ranging from 47% to 69%. nih.gov

In contrast, using isobutanol as the solvent has proven to be highly effective, leading to a remarkable selectivity of over 99% for 2-ethylhexanoic acid. dntb.gov.uascispace.comnih.gov Isobutanol is advantageous as it effectively dissolves the NHPI catalyst, facilitates heat exchange, and does not undergo esterification under the mild reaction conditions. mdpi.com This makes it a crucial component of an efficient and potentially industrial-scale process. dntb.gov.uascispace.comnih.gov

| Solvent | 2-EHAL Conversion (%) | 2-EHA Selectivity (%) |

|---|---|---|

| Acetonitrile (MeCN) | ≥99 | 47-69 |

| Acetic Acid (AcOH) | ≥99 | 47-69 |

| Heptane | ≥99 | 47-69 |

| Decane | ≥99 | 47-69 |

| Toluene | ≥99 | 47-69 |

| Isobutanol (i-BuOH) | >99 | >99 |

Temperature and reaction time are critical parameters that must be optimized to maximize the yield and selectivity of 2-ethylhexanoic acid. Research indicates that increasing the reaction temperature from 30°C to 60°C leads to a significant increase in the conversion of 2-ethylhexanal, from 59.0% to over 99%. mdpi.comresearchgate.net However, this temperature increase can also have an unfavorable effect, causing a decrease in the selectivity towards the desired 2-ethylhexanoic acid. mdpi.com Therefore, careful control and optimization of both temperature and reaction duration are essential to achieve the desired outcome of high conversion and high selectivity. mdpi.comresearchgate.net

| Temperature (°C) | Time (h) | 2-EHAL Conversion (%) | 2-EHA Selectivity (%) |

|---|---|---|---|

| 30 | 1 | 59.0 | >99 |

| 30 | 3 | 99.5 | >99 |

| 40 | 1 | 90.0 | 98.5 |

| 50 | 1 | 98.0 | 97.0 |

| 60 | 1 | >99 | 95.5 |

Continuous-Flow Microreactor Systems for 2-Ethylhexanoic Acid Synthesis

The synthesis of 2-ethylhexanoic acid has been successfully demonstrated using continuous-flow microreactor systems, which offer enhanced control over reaction conditions and improved safety for exothermic processes. researchgate.net In one application, a continuous-flow microreactor was used for the selective aerobic oxidation of 2-ethylhexanal. researchgate.net

This system, utilizing a PFA tubing reactor with a volume of approximately 15 mL, could achieve a production rate of up to 130 g/h of 2-ethylhexanoic acid. researchgate.net The reaction was performed under an oxygen pressure of 7.5 bar with a manganese(II) catalyst (10 ppm). The synergistic use of alkali metal salts with the Mn(II) catalyst was found to improve the selectivity to 94% under these conditions. researchgate.net High-throughput screening of experimental conditions in a microreactor under 5 bar of oxygen at room temperature allowed for the development of an optimized protocol. With a short residence time of 6 minutes, a quantitative conversion of 2-ethylhexanal was achieved with a selectivity toward the carboxylic acid of 98%. researchgate.net

Byproduct Formation and Reaction Network Analysis in 2-Ethylhexanoic Acid Synthesis

The primary methods for 2-EHA manufacturing are the oxidation of 2-ethylhexanol and the catalytic dehydrogenation of 2-ethylhexanol. However, these methods are often associated with low product yields and significant byproduct generation, leading to environmental concerns. guidechem.com The more common industrial route is the oxidation of 2-ethylhexanal. guidechem.com

During the oxidation of 2-EHAL, several side reactions can occur. One of the main byproducts is the ester 3-heptyl formate. nih.gov The formation of this ester is particularly favored in non-polar solvent systems. nih.gov The reaction mechanism can proceed through different pathways, with the migration of an alkyl group (leading to formate esters) competing with the migration of a hydrogen atom (leading to the desired carboxylic acid). nih.gov Other identified byproducts include heptane, 3-heptanone, and 3-heptanol. researchgate.netnih.gov

The choice of solvent plays a critical role in the distribution of products. The use of polar solvents like acetonitrile or acetic acid, and non-polar solvents such as heptane, decane, and toluene, can lead to high conversions of 2-EHAL but with unsatisfactory selectivity for 2-EHA, often ranging from 47% to 69%. nih.gov In non-polar systems, the formation of 3-heptyl formate can be substantial. nih.gov

The table below illustrates the influence of the solvent on byproduct formation during the oxidation of 2-ethylhexanal.

| Solvent | 2-EHAL Conversion (%) | 2-EHA Selectivity (%) | 3-Heptyl Formate Selectivity (%) | Other Byproducts |

| Acetic Acid | 99.9 | 61.9 | 8.5 | Heptane, 3-Heptanol |

| Acetonitrile | 99.8 | 47.1 | 1.9 | 3-Heptanone, 3-Heptanol |

| Toluene | 99.5 | 60.7 | 21.7 | Heptane, 3-Heptanone, 3-Heptanol |

| Heptane | 98.9 | 68.7 | 14.4 | 3-Heptanone, 3-Heptanol |

| Decane | 98.8 | 71.5 | 16.0 | Heptane, 3-Heptanone, 3-Heptanol |

Controlling reaction conditions such as temperature and the molar ratio of oxygen to aldehyde is also essential to minimize byproduct formation. For example, increasing the oxygen-to-aldehyde ratio has been shown to increase the yield of 2-EHA, but it can also lead to an increase in the yield of ester byproducts. mdpi.comnih.gov Therefore, a thorough analysis of the reaction network is necessary to identify optimal process parameters that favor the formation of 2-ethylhexanoic acid while suppressing the generation of unwanted impurities.

Mechanistic and Biochemical Investigations of 2 Ethylhexanoic Acid

Enzymatic Biotransformation of Related Compounds to 2-Ethylhexanoic Acid

The enzymatic synthesis of 2-ethylhexanoic acid (2-EHA) from its precursor, 2-ethylhexanol, has been a subject of significant research, particularly focusing on the capabilities of cytochrome P450 enzymes. These enzymes are a large and diverse group of hemeproteins that play a crucial role in the metabolism of a wide variety of compounds.

The bacterium Pseudomonas putida produces a specific cytochrome P450, known as Cytochrome P450cam (P450cam), which is notable for its high catalytic efficiency and stability. While its natural substrate is camphor, research has demonstrated its ability to oxidize other non-natural substrates, including 2-ethylhexanol. acs.org The reaction involves the oxidation of the alcohol to the corresponding carboxylic acid, 2-ethylhexanoic acid. acs.orgnih.gov This biotransformation is of interest for developing more environmentally benign synthesis methods for valuable chemicals. acs.org

Cytochrome P450cam exhibits a notable degree of stereoselectivity in its interaction with the enantiomers of 2-ethylhexanol. The enzyme shows a preference for binding the (R)-enantiomer over the (S)-enantiomer. acs.org This preference in binding translates to the stereoselective production of 2-ethylhexanoic acid. Kinetic studies have revealed that (R)-2-ethylhexanoic acid is produced at a rate 3.5 times faster than the (S)-enantiomer. acs.org When presented with a racemic mixture of 2-ethylhexanol, P450cam produces 50% more (R)-2-ethylhexanoic acid than its (S)-counterpart. acs.org

Further studies involving active site mutations of P450cam have shown that the stereoselectivity can be altered. For instance, the L244A mutation was found to modify the stereoselectivity of 2-ethylhexanoic acid production, highlighting the role of specific amino acid residues in determining enantiomeric preference. nih.gov

The stereoselective production of 2-ethylhexanoic acid by P450cam is largely a result of the enzyme's regioselectivity. For the (R)-enantiomer of 2-ethylhexanol, the formation of (R)-2-ethylhexanoic acid accounts for 50% of the total products formed. In contrast, for the (S)-enantiomer, (S)-2-ethylhexanoic acid constitutes only 13% of the total products. acs.org This indicates that the enzyme is more efficient at oxidizing the (R)-enantiomer at the correct position to form the carboxylic acid.

Active site engineering of P450cam has been explored to enhance its catalytic properties for 2-ethylhexanol oxidation. Mutations such as F87W and Y96W were shown to improve the regioselectivity, leading to the almost exclusive formation of the desired 2-ethylhexanoic acid product. nih.gov Another mutation, T185F, was found to improve the coupling of NADH to product formation, which is a measure of the enzyme's efficiency in utilizing reducing equivalents for the desired reaction. nih.gov

| Enzyme Variant | Effect on 2-Ethylhexanol Oxidation | Reference |

| Wild-Type P450cam | Produces (R)-2-EHA 3.5x faster than (S)-2-EHA | acs.org |

| F87W Mutant | Improved regioselectivity | nih.gov |

| Y96W Mutant | Improved regioselectivity | nih.gov |

| T185F Mutant | Improved coupling of NADH to product formation | nih.gov |

| L244A Mutant | Altered stereoselectivity | nih.gov |

Crystallographic studies of Cytochrome P450cam in complex with the enantiomers of 2-ethylhexanoic acid have provided valuable insights into the structural basis for the observed stereoselectivity. These studies suggest that the (R)-enantiomer binds within the active site in a more ordered and well-defined orientation compared to the (S)-enantiomer. acs.org This more precise positioning of the (R)-enantiomer likely facilitates a more efficient and regioselective oxidation to the corresponding carboxylic acid.

The active site of P450cam is a well-defined cavity, and the binding of a substrate can induce conformational changes in the enzyme. nih.gov The differences in how the (R)- and (S)-enantiomers of 2-ethylhexanol fit into this active site and interact with key amino acid residues are fundamental to the enzyme's stereoselectivity. acs.org By understanding these structural interactions, it becomes possible to rationally design mutations to the active site to further improve the enzyme's catalytic activity and selectivity for the production of 2-ethylhexanoic acid. acs.orgnih.gov

Cytochrome P450cam-Catalyzed Oxidation of 2-Ethylhexanol to 2-Ethylhexanoic Acid

Metabolic Pathways of 2-Ethylhexanoic Acid in Biological Systems

In biological systems, 2-ethylhexanoic acid undergoes metabolic transformations to facilitate its excretion from the body. The primary routes of metabolism involve oxidation and conjugation reactions. In humans, the major catabolic pathway for 2-EHA is beta-oxidation, leading to the formation of 2-ethyl-3-oxohexanoic acid as the dominant urinary metabolite. nih.govresearchgate.net In animal models, such as the female Fischer 344 rat, a number of metabolites have been identified in the urine, indicating that 2-EHA is incorporated into normal cellular intermediary metabolism. nih.gov The major urinary metabolites in this rat model include the glucuronide of 2-EHA, 2-ethyl-1,6-hexanedioic acid, 2-ethyl-5-hydroxyhexanoic acid, and 2-ethyl-6-hydroxyhexanoic acid. nih.gov

| Metabolite | Metabolic Pathway | Biological System | Reference |

| 2-ethyl-3-oxohexanoic acid | Beta-oxidation | Human | nih.govresearchgate.net |

| 2-EHA glucuronide | Glucuronidation | Rat | nih.gov |

| 2-ethyl-1,6-hexanedioic acid | Oxidation | Rat | nih.gov |

| 2-ethyl-5-hydroxyhexanoic acid | Oxidation | Rat | nih.gov |

| 2-ethyl-6-hydroxyhexanoic acid | Oxidation | Rat | nih.gov |

Glucuronidation is a major Phase II metabolic pathway that involves the conjugation of a substrate with glucuronic acid, which increases its water solubility and facilitates its elimination. nih.govwikipedia.org This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. nih.govnih.gov The glucuronidation of 2-ethylhexanoic acid has been identified as a significant metabolic pathway in rats, with the glucuronide of 2-EHA being a major urinary metabolite. nih.gov

The active site of UGTs is situated within the lumen of the endoplasmic reticulum. nih.gov For in vitro studies using liver microsomes, which are vesicles of the endoplasmic reticulum, the membrane barrier can limit the access of the substrate to the active site. This phenomenon is known as latency. aalto.fihelsinki.fi To overcome this, the microsomal membrane is often disrupted, for example, by using the pore-forming peptide alamethicin, to achieve maximal enzyme activity. nih.govaalto.fi The UGT enzymes catalyze the transfer of the glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of 2-ethylhexanoic acid. wikipedia.org This conjugation reaction results in the formation of an acyl glucuronide, which is more readily excreted in the urine.

Glucuronidation of 2-Ethylhexanoic Acid by Liver Microsomes

Species-Specific Differences in Glucuronidation Rates

The rate of glucuronidation of xenobiotics, including 2-EHA, can vary significantly between different species. These differences are a critical consideration in preclinical toxicology and drug metabolism studies, as they can impact the pharmacokinetic profile of a compound. The variations arise from differences in the expression levels and catalytic activities of UGT enzymes in the liver and other tissues.

Table 1: Illustrative Species Differences in Glucuronidation Kinetic Parameters for Carboxylic Acids This table presents representative data for other carboxylic acid drugs to illustrate the concept of species-specific differences in UGT activity.

| Species | Compound | Vmax (nmol/min/mg) | Km (μM) |

|---|---|---|---|

| Human | Diclofenac (B195802) | 6.66 | 59.5 |

| Mouse | Diclofenac | 7.22 | 91.85 |

| Rat | Diclofenac | 0.83 | 24.03 |

| Dog | Diclofenac | 5.05 | 41.45 |

Enantioselectivity in Glucuronidation of R- and S-Enantiomers

2-Ethylhexanoic acid is a chiral molecule, existing as R- and S-enantiomers. It is a common principle in pharmacology and toxicology that enantiomers of a chiral compound can exhibit different metabolic and biological activities. While direct studies on the enantioselectivity of 2-EHA glucuronidation are limited, the broader activity of UGT enzymes shows a high degree of stereoselectivity for many chiral substrates. For example, UGT enzymes often favor one enantiomer over the other, leading to different rates of conjugation and clearance. nih.gov

Significant enantioselectivity has been demonstrated for 2-EHA in the context of its biological effects. In an in vitro study using rat hepatocytes, the (+)-(S)-enantiomer of 2-EHA was found to be a more potent inducer of peroxisome proliferation than the (-)-(R)-enantiomer. nih.gov The racemic mixture exhibited an intermediate potency. nih.gov This stereoselective biological activity strongly suggests that the enantiomers may also be handled differently by metabolic enzymes, including UGTs.

Induction of Glucuronidation by Enzyme Inducers

The expression and activity of UGT enzymes can be increased by exposure to certain xenobiotics, a process known as enzyme induction. This can lead to an accelerated rate of glucuronidation for substrate compounds.

Compounds structurally related to 2-EHA, such as fibrates (e.g., clofibric acid, fenofibric acid), are known to induce UGTs. Studies in primary human hepatocytes have shown that fibrates can cause a 2- to 3-fold increase in the mRNA levels of UGT1A1. nih.gov Phenobarbital, a classic enzyme inducer, has also been shown to increase the expression of UGT isoforms, including members of the UGT1A and UGT2B families in rats. researchgate.netnih.gov Given that 2-EHA is a substrate for glucuronidation, it is plausible that its metabolism could be enhanced by pretreatment with such inducers, although direct evidence for 2-EHA itself is not detailed in the provided sources.

Role of Specific UDP-Glucuronyltransferase Isoenzymes

The human UGT superfamily is divided into families and subfamilies, including UGT1A and UGT2B, which are primarily responsible for metabolizing a wide array of drugs and other xenobiotics. The glucuronidation of compounds containing carboxylic acid groups is predominantly catalyzed by isoforms belonging to the UGT2B family. nih.gov

Studies on other acidic compounds provide insight into the likely isoenzymes responsible for 2-EHA metabolism. For instance, fenofibric acid, another branched-chain carboxylic acid, is mainly metabolized by UGT2B7, with minor contributions from UGT1A3 and UGT1A9. nih.gov Similarly, the non-steroidal anti-inflammatory drug diclofenac is primarily glucuronidated by UGT2B7. Given these examples, it is highly probable that UGT2B7 is a key enzyme in the formation of the 2-EHA acyl glucuronide. Members of the UGT1A family may also play a role. nih.gov

Beta-Oxidation Pathways of 2-Ethylhexanoic Acid and its Metabolites (e.g., 3-oxo-2-Ethylhexanoic Acid)

Beta-oxidation is the primary catabolic pathway for fatty acids. Due to its branched-chain structure, the beta-oxidation of 2-EHA is more complex than that of straight-chain fatty acids. The initial step involves its activation to a coenzyme A (CoA) thioester, forming 2-ethylhexanoyl-CoA.

Research has detailed a partial beta-oxidation pathway where 2-ethylhexanoyl-CoA is metabolized to 3-oxo-2-ethylhexanoyl-CoA . This transformation is a key step in its breakdown. The presence of the ethyl group at the alpha-carbon position hinders the standard beta-oxidation spiral, leading to the formation of specific metabolites. This pathway is crucial for the energy derivation and detoxification of 2-EHA.

Peroxisome Proliferation Mechanisms Induced by 2-Ethylhexanoic Acid and Related Compounds

2-Ethylhexanoic acid is a well-characterized peroxisome proliferator, particularly in rodents. Peroxisome proliferators are a class of xenobiotics that induce an increase in the size and number of peroxisomes, primarily in liver cells. This proliferation is accompanied by a significant induction of enzymes involved in fatty acid metabolism.

As mentioned previously, this effect is stereoselective, with the (+)-(S)-enantiomer of 2-EHA being the more potent inducer. nih.gov The induction of peroxisomal enzymes, such as those involved in the beta-oxidation of fatty acids, is a hallmark response to compounds like 2-EHA.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling

The mechanism underlying peroxisome proliferation is mediated through the activation of a specific nuclear receptor known as the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα functions as a ligand-activated transcription factor. When a peroxisome proliferator like 2-EHA binds to and activates PPARα, the receptor forms a heterodimer with another nuclear receptor (the retinoid X receptor, RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

This binding event initiates the transcription of genes encoding for proteins involved in fatty acid transport and metabolism, including the enzymes of the peroxisomal and mitochondrial beta-oxidation pathways. Therefore, the activation of PPARα signaling is the key molecular event that triggers the pleiotropic effects associated with 2-EHA exposure, including peroxisome proliferation and altered lipid metabolism.

Modulation of Peroxisomal Enzyme Activities

2-Ethylhexanoic acid (2-EHA) is recognized as a peroxisome proliferator, a class of compounds that induces the proliferation of peroxisomes in the liver of rodents. This proliferation is accompanied by significant changes in the activities of enzymes housed within these organelles, particularly those involved in lipid metabolism. The induction of these enzymes is a key aspect of the biochemical response to 2-EHA exposure.

Studies in rats and mice have demonstrated a clear dose-response relationship for peroxisome proliferation following exposure to 2-EHA. nih.gov A primary marker for this effect is the induction of the cyanide-insensitive palmitoyl-CoA oxidation system, which represents the peroxisomal fatty acid β-oxidation pathway. nih.govinchem.org Research indicates that on a molar basis, 2-EHA is a potent inducer of this enzymatic activity. nih.gov Investigations have identified 2-EHA as the proximate peroxisome proliferator derived from the metabolism of larger compounds like di(2-ethylhexyl) adipate (B1204190) (DEHA). nih.govinchem.org

The peroxisome proliferation potency of 2-EHA has been shown to be stereoselective. In vitro studies using rat hepatocyte monolayers revealed that the (+)-(S)-enantiomer of 2-EHA is the more potent inducer of peroxisomal palmitoyl (B13399708) coenzyme A oxidation compared to the (-)-(R)-enantiomer. nih.gov The racemic mixture exhibits an intermediate potency, highlighting that the biological activity is dependent on the stereoisomerism of the molecule. nih.gov

While the enzymes of the β-oxidation pathway are markedly increased, the activity of other peroxisomal enzymes, such as catalase, is not significantly affected. nih.govinchem.org This differential regulation suggests a specific transcriptional activation of genes related to fatty acid oxidation. Peroxisome proliferators like 2-EHA are known to activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that transcriptionally regulates genes encoding for peroxisomal β-oxidation enzymes, including fatty acyl-CoA oxidase and enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase bifunctional enzyme. inchem.org In addition to the core β-oxidation enzymes, exposure to 2-EHA and related compounds can also lead to the induction of cytosolic and microsomal epoxide hydrolases. nih.gov

The table below summarizes the effects of 2-EHA and its parent compounds on key peroxisomal enzyme markers in rodents.

Interconversion with 2-Ethylhexanol in Biological Contexts

The metabolic relationship between 2-ethylhexanoic acid and its corresponding alcohol, 2-ethylhexanol (2-EH), is a critical aspect of its biological activity. In mammalian systems, 2-EHA and 2-EH are readily interconverted. inchem.org This bi-directional metabolic pathway means that exposure to 2-ethylhexanol can lead to the formation of 2-ethylhexanoic acid, which is often the more biologically active metabolite. inchem.org

Industrial compounds such as the plasticizer di(2-ethylhexyl)phthalate (DEHP) are initially hydrolyzed by esterases to mono(2-ethylhexyl)phthalate (MEHP) and 2-ethylhexanol. inchem.org The released 2-ethylhexanol is then rapidly absorbed and can be oxidized to 2-ethylhexanal (B89479), which is subsequently oxidized to 2-ethylhexanoic acid. mdpi.comnih.govresearchgate.net This conversion is a key step, as 2-EHA is considered the ultimate teratogenic and peroxisome-proliferating agent derived from these parent esters. nih.govinchem.org On an equimolar basis, 2-EHA has been shown to be a more potent teratogen in rats than 2-ethylhexanol or DEHP. inchem.org

Conversely, 2-EHA can be reduced to 2-EH, although the oxidative pathway from the alcohol to the acid is generally predominant. The metabolism of 2-EHA itself is extensive, involving several pathways beyond simple interconversion. In rats, major urinary metabolites include the glucuronide conjugate of 2-EHA, as well as products of ω- and (ω-1)-oxidation such as 2-ethyl-1,6-hexanedioic acid and various hydroxy-2-ethylhexanoic acids. nih.gov Evidence for metabolism via β-oxidation has also been reported, indicating that 2-EHA can be integrated into normal cellular intermediary metabolism. nih.gov

The table below outlines the metabolic relationship and products associated with 2-EHA and 2-EH.

Derivatives of 2 Ethylhexanoic Acid and Their Applications in Advanced Materials and Catalysis

Synthesis and Characterization of Metal 2-Ethylhexanoates

Metal 2-ethylhexanoates are a class of coordination compounds with significant applications in industrial chemistry and materials science. wikipedia.orgrsc.org These compounds, often described as metal salts of 2-ethylhexanoic acid, are not typically ionic but are charge-neutral complexes. wikipedia.orgatamanchemicals.com Their lipophilic nature, derived from the branched alkyl chain of the 2-ethylhexanoate (B8288628) ligand, renders them highly soluble in nonpolar organic solvents. wikipedia.orgatamanchemicals.com This property is crucial for their use as catalysts in polymerization, promoters for oxidation reactions (often termed "oil drying agents"), and as precursors for the synthesis of metal oxide nanocrystals. wikipedia.orgrsc.orguab.catbisleyinternational.com Their structure is analogous to that of metal acetates, and they can be synthesized through various methods, including ligand exchange reactions and novel electrochemical routes. wikipedia.orgresearchgate.net

Ligand Exchange Reactions for Metal 2-Ethylhexanoate Production

Ligand exchange is a common and convenient method for preparing metal alkanoates, including 2-ethylhexanoates. researchgate.net This process involves the reaction of a suitable metal precursor with 2-ethylhexanoic acid. researchgate.net The choice of precursor can significantly influence the reaction conditions and byproducts.

One widely used approach is the reaction between a metal halide and 2-ethylhexanoic acid. researchgate.net To drive the reaction to completion and avoid the formation of mixed alkanoate-halide species, an excess of the carboxylic acid is often required. researchgate.net Additionally, a base such as triethylamine (B128534) is used to trap the hydrogen halide formed as a byproduct. researchgate.net

Another effective ligand exchange method involves the reaction of metal nitrates with the sodium salt of the carboxylic acid. researchgate.net For example, iron(III) heptanoate (B1214049) has been synthesized through the metathesis reaction of iron(III) nitrate (B79036) and sodium heptanoate. researchgate.net Similarly, an ammonium (B1175870) soap of the carboxylic acid can be prepared first and then mixed with a metal chloride or nitrate. google.com The resulting metal 2-ethylhexanoate is then extracted using an organic solvent. google.com This double decomposition technique, however, can be complex and may lead to contamination of the final product with byproducts and excess acid. google.com

Transesterification is another ligand exchange strategy, particularly for synthesizing titanium 2-ethylhexanoate from titanium tetraisopropoxide. jcu.edu.cn The reaction produces the desired metal carboxylate along with volatile alcohol byproducts that are removed by distillation to drive the reaction forward. jcu.edu.cn

Synthesis from Metal Oxides, Hydroxides, Chlorides, or Acetates

Metal 2-ethylhexanoates can be readily synthesized from a variety of common metal salts, with metal oxides being a preferential starting material for metals like copper, zinc, and lead. researchgate.net The direct reaction between the metal oxide and 2-ethylhexanoic acid provides a straightforward route to the corresponding metal carboxylate. researchgate.net Similarly, metal hydroxides can be reacted with the acid. For instance, a process for preparing metal 2-ethylhexanoates involves the direct fusion of oxides or hydroxides of Group 2 elements with melted fatty acids at high temperatures. google.com

Metal chlorides are also common precursors. researchgate.net For example, rhodium(II) 2-ethylhexanoate can be synthesized by reacting rhodium trichloride (B1173362) with 2-ethylhexanoic acid in the presence of sodium hydroxide (B78521) solution under reflux. google.com The synthesis of nickel(II) 2-ethylhexanoate involves first reacting 2-ethylhexanoic acid with aqueous ammonia (B1221849) to form ammonium 2-ethylhexanoate, followed by the addition of an aqueous solution of nickel chloride. google.com The product is then extracted with an organic solvent. google.com

Metal acetates serve as effective starting materials as well. researchgate.net Ethylhexanoate derivatives of alkaline earth metals like strontium and barium have been synthesized from their respective acetates. researchgate.net Copper(II) 2-ethylhexanoate can also be prepared from copper(II) acetate (B1210297) monohydrate and sodium 2-ethylhexanoate. researchgate.net The general principle involves the exchange of the acetate ligand for the 2-ethylhexanoate ligand. researchgate.net

| Precursor Type | Metal Example(s) | General Reaction | Key Considerations |

| Metal Oxide | Cu, Zn, Pb, Sn | M-O + 2 RCOOH → M(OOCR)₂ + H₂O | Preferential starting materials for certain metals. researchgate.net Can be a direct fusion at high temperatures. google.com |

| Metal Hydroxide | Group 2 Elements, Fe | M(OH)₂ + 2 RCOOH → M(OOCR)₂ + 2H₂O | Can be a direct fusion with melted fatty acids. google.com Used in the synthesis of Iron(III) 2-ethylhexanoate. |

| Metal Chloride | Rh, Ni, Ti | MClₓ + x RCOOH → M(OOCR)ₓ + x HCl | Often requires a base (e.g., triethylamine) to trap HCl. researchgate.net Can involve an intermediate ammonium salt. google.comgoogle.com |

| Metal Acetate | Sr, Ba, Cu | M(OAc)₂ + 2 RCOOH ⇌ M(OOCR)₂ + 2 HOAc | An equilibrium process where acetic acid is a byproduct. researchgate.net |

RCOOH represents 2-ethylhexanoic acid.

Novel Synthetic Routes (e.g., Rhodium (II) Hexanoate)

Beyond traditional ligand exchange methods, novel synthetic routes have been developed for producing metal 2-ethylhexanoates, often aiming for higher purity or specific properties.

Electrochemical Synthesis: An electrolytic process offers a method for producing high-purity metal 2-ethylhexanoates, which are required for applications like microelectronics. google.com This technique involves the anodic dissolution of a metal in a solution containing 2-ethylhexanoic acid. google.com For example, ethylhexanoates of manganese, iron, nickel, cobalt, and copper have been obtained by dissolving the respective metal anode in a simple cell with a platinum cathode. google.com A patented method for lead and bismuth 2-ethylhexanoates uses an electrolyzer with an ion-exchange membrane separating the anode and cathode compartments. google.com The metal is introduced as the anode, and the reaction proceeds in an aliphatic alcohol solvent, which causes the metal carboxylate product to precipitate. google.com

Synthesis of Rhodium(II) 2-Ethylhexanoate: A specific method for synthesizing rhodium(II) 2-ethylhexanoate has been disclosed. google.com The process starts by reacting 2-ethylhexanoic acid with a sodium hydroxide solution. google.com Rhodium trichloride is then added to this mixture, which is refluxed for 24 hours. google.com After cooling, the pH is adjusted, and the final product is obtained by draining and vacuum drying. google.com This aqueous phase system is noted as an improvement over other methods that were found to be unsuitable for producing rhodium 2-ethylhexanoate due to differences in physicochemical properties compared to other acids like octanoic acid. google.com Rhodium(II) carboxylates, such as rhodium(II) octanoate, are also used as catalysts in various organic reactions, including N-H and O-H insertions. nih.gov

Catalytic Applications of 2-Ethylhexanoic Acid and its Derivatives

Derivatives of 2-ethylhexanoic acid, particularly its metal complexes, are widely employed as catalysts in both industrial and organic synthesis. atamanchemicals.comatamanchemicals.combisleyinternational.com Their solubility in nonpolar organic solvents makes them highly effective in a variety of reaction media. wikipedia.org These compounds function as catalysts in critical polymerization reactions and as promoters for oxidation reactions. wikipedia.orgatamanchemicals.com

Catalysts in Polymerization Reactions (e.g., Poly(lactic-co-glycolic acid) Manufacturing)

Metal 2-ethylhexanoates are crucial catalysts in the production of various polymers. rsc.orgbisleyinternational.comatamanchemicals.com Their catalytic activity is essential for controlling polymerization rates and the properties of the final polymer.

A prominent example is the use of tin(II) 2-ethylhexanoate (also known as stannous octoate) as a catalyst for ring-opening polymerization. wikipedia.orgrsc.org It is particularly important in the manufacturing of biodegradable polyesters such as polylactide (PLA) and poly(lactic-co-glycolic acid) (PLGA). wikipedia.orgatamanchemicals.comcymitquimica.comthermofisher.krchemicalbook.com These polymers have extensive applications in the medical and pharmaceutical fields.

Other metal 2-ethylhexanoates also find use in polymerization:

Cobalt(II) 2-ethylhexanoate acts as a drier for alkyd resins, accelerating the oxidative cross-linking process that hardens paints and varnishes. wikipedia.org

Derivatives of 2-ethylhexanoic acid are used as catalysts for producing polyurethane foams and as stabilizers for polyvinyl chloride (PVC). atamanchemicals.comcymitquimica.comchemicalbook.com

| Metal 2-Ethylhexanoate | Polymerization Application | Catalytic Function |

| Tin(II) 2-ethylhexanoate | Poly(lactic-co-glycolic acid) (PLGA), Polylactide (PLA) | Catalyst for ring-opening polymerization. wikipedia.orgatamanchemicals.comcymitquimica.comchemicalbook.com |

| Cobalt(II) 2-ethylhexanoate | Alkyd Resins | Drier (accelerates oxidative cross-linking). wikipedia.org |

| Various Derivatives | Polyurethane Foams | Foaming catalyst. cymitquimica.comchemicalbook.com |

| Various Derivatives | Polyvinyl Chloride (PVC) | Thermal stabilizer. bisleyinternational.comatamanchemicals.com |

Promoters in Oxidation Reactions

Metal 2-ethylhexanoate complexes are effective promoters or catalysts for oxidation reactions, often referred to as "oil drying agents" in the coatings industry. wikipedia.orgatamanchemicals.comatamanchemicals.comatamanchemicals.com They facilitate the reaction of atmospheric oxygen with drying oils, leading to the formation of a solid, durable film. wikipedia.org

Cobalt(II) and Manganese(II) 2-ethylhexanoates are among the most important driers used in odorless paints, inks, and varnishes. atamanchemicals.com

Iron(III) 2-ethylhexanoate is utilized as a combustion promoter for liquid fuels and as a hardening accelerator for polyester (B1180765) resins. google.com It also acts as a mild Lewis acid catalyst in certain organic syntheses.

In the industrial production of 2-ethylhexanoic acid itself, potassium 2-ethylhexanoate can be used as a promoter in the final oxidation step, where 2-ethylhexanal (B89479) is converted to the carboxylic acid.

The mechanism of action often involves the metal complex's ability to act as a Lewis acid, activating molecules and stabilizing transition states in reactions such as the decomposition of hydroperoxides.

The catalytic activity of these metal complexes in oxidation reactions is a key aspect of their industrial utility, spanning from coatings and resins to fuel additives. wikipedia.orgbisleyinternational.comgoogle.com

Ligands in Metal Catalysis for Organic Synthesis

2-Ethylhexanoic acid and its derivatives are pivotal in metal catalysis, primarily serving as ligands that form coordination complexes with various metal cations. atamanchemicals.com These metal 2-ethylhexanoate complexes are distinct from simple salts; they are charge-neutral coordination compounds with structures similar to metal acetates. atamanchemicals.com A key advantage of these complexes is their high solubility in nonpolar solvents, which is beneficial for homogeneous catalysis in organic synthesis. atamanchemicals.comsolubilityofthings.com

The lipophilic nature, stemming from its branched C8 carbon chain, combined with the specific electronic and steric properties of its metal derivatives, allows 2-EHA to enhance the efficiency and selectivity of catalytic reactions. researchgate.net Metal salts of 2-ethylhexanoic acid are employed as catalysts in a variety of applications, including polymerization reactions and as "oil drying agents" in oxidation processes. atamanchemicals.comnih.gov For instance, tin(II) 2-ethylhexanoate is a well-known catalyst used in the production of poly(lactic-co-glycolic acid), a biocompatible polymer. chemicalbook.com The versatility of 2-EHA allows it to form stable and soluble complexes with a wide range of metals, making it a valuable ligand in the development of catalysts for diverse organic transformations. atamanchemicals.comnih.gov

Catalytic Roles in Specific Organic Transformations

The unique properties of 2-ethylhexanoic acid and its derivatives have led to their application in several specific and important organic reactions. researchgate.net

2-Ethylhexanoic acid plays a role in both the synthesis and modification of peptides and other amine-containing molecules.

Amide Formation : Direct catalytic amide formation from carboxylic acids and amines is a key goal in green chemistry, aiming to avoid the use of stoichiometric activating agents that generate significant waste. mdpi.comnih.gov While various catalysts have been developed for this transformation, the inherent reactivity of carboxylic acids themselves can sometimes be harnessed. mdpi.com 2-Ethylhexanoic acid's derivatives and related systems have been explored within the broader context of developing more efficient amidation protocols. researchgate.net

Allyl Deprotection : The allyl group is frequently used as a protecting group for amines, alcohols, and carboxylic acids in complex organic syntheses. google.comthieme-connect.de A critical step is its selective removal under mild conditions. 2-Ethylhexanoic acid, or its alkali metal salts (e.g., potassium 2-ethylhexanoate), serves as an efficient allyl group acceptor in palladium-catalyzed deprotection reactions. google.comthieme-connect.de This process, often employing a palladium(0) complex with a phosphine (B1218219) ligand, smoothly cleaves allylic esters, carbonates, and carbamates to yield the free carboxylic acid, alcohol, or amine, respectively. google.comcdnsciencepub.com This method is particularly valuable as it can be applied to sensitive molecules, such as β-lactams, and allows for selective deprotection. google.com

Stereoselective reductive amination is a powerful method for synthesizing chiral amines from ketones or aldehydes. The choice of reducing agent is crucial for controlling the stereochemical outcome. Bulky reducing agents are known to favor attack from the less hindered equatorial side, leading to specific isomers. researchgate.net

Sodium triacyloxyborohydrides derived from sterically demanding carboxylic acids are effective reagents for this purpose. Specifically, sodium tris(2-ethylhexanoxy)borohydride, formed from sodium borohydride (B1222165) and 2-ethylhexanoic acid, is a bulky reagent that provides high diastereoselectivity in the reductive amination of substituted cyclohexanones. researchgate.net This approach has been successfully applied to the stereoselective synthesis of compounds like 3-endo-tropanamine, where it directs the formation of the desired axial amine. researchgate.netacs.org

Table 1: Application of 2-Ethylhexanoic Acid in Stereoselective Reductive Amination

| Reactant | Reagent | Product | Stereochemical Outcome |

| Substituted Cyclohexanones | Sodium tris(2-ethylhexanoxy)borohydride | Protected Axial Amines | High diastereoselectivity |

| Tropinone | Sodium tris(2-ethylhexanoxy)borohydride | 3-endo-tropanamine | Predominantly 3α isomer (axial attack) |

Multicomponent reactions (MCRs) are highly efficient for building complex molecular architectures in a single step. 2-Ethylhexanoic acid has been identified as a highly effective organocatalyst and reaction medium for the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. dergipark.org.trdergipark.org.trresearchgate.net This class of heterocyclic compounds is a privileged structure found in many pharmaceutical agents and natural products. dergipark.org.trnih.gov

In this synthesis, 2-EHA acts as a dual solvent-catalyst, promoting the condensation of an aldehyde, benzil, an aniline, and ammonium acetate. dergipark.org.trresearchgate.net The reaction proceeds with remarkable catalytic activity, offering several advantages:

Eco-friendly : 2-EHA is a low-cost, commercially available, and environmentally benign fatty acid. dergipark.org.trresearchgate.net

Efficiency : The process features short reaction times (30–90 minutes) and provides very good to excellent yields (88–93%). dergipark.org.trdergipark.org.tr

Reusability : The catalyst can be easily recovered by extraction and reused for multiple cycles without a significant loss in activity. dergipark.org.trresearchgate.net

Simple Workup : The procedure for isolating the product is straightforward. dergipark.org.tr

Table 2: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using 2-EHA

| Feature | Description | Reference |

| Role of 2-EHA | Dual solvent and organocatalyst | dergipark.org.trdergipark.org.tr |

| Reactants | Aldehyde, Benzil, Aniline, Ammonium Acetate | dergipark.org.tr |

| Reaction Time | 30–90 minutes | dergipark.org.trresearchgate.net |

| Yields | 88–93% | dergipark.org.tr |

| Key Advantages | Eco-friendly, low cost, reusable catalyst, simple workup | dergipark.org.trdergipark.org.trresearchgate.net |

Precursors in Materials Science and Engineering

The ability of 2-ethylhexanoic acid to form stable, soluble, and often volatile complexes with a wide array of metals makes it an exceptionally useful precursor in the field of materials science. nih.gov

Metal 2-ethylhexanoates are a prominent class of metal-organic precursors used in the synthesis of advanced materials, particularly binary and multimetallic oxides. nih.govresearchgate.net These materials have applications in electronics, optics, and catalysis. researchgate.net The transformation of these molecular precursors into solid-state materials is often achieved through methods like sol-gel processing or metal-organic deposition (MOD). researchgate.netresearchgate.net

The advantages of using metal 2-ethylhexanoates include:

Solubility : Their excellent solubility in organic solvents allows for the preparation of homogeneous precursor solutions, which is critical for forming uniform thin films and nanoparticles. atamanchemicals.comnih.gov

Versatility : They can be used to synthesize a wide range of materials, including complex oxides like bismuth tantalates and barium-strontium titanate, by mixing precursors of different metals. researchgate.net

Control over Properties : The molecular structure of the precursor can influence the microstructure and properties of the final material. Modifying alkoxide precursors with 2-ethylhexanoic acid, for example, alters the molecular complexity, which in turn governs the microstructure and electrical properties of the resulting oxide films. researchgate.net

These precursors bridge the gap between molecular chemistry and materials engineering, providing a flexible platform for designing materials with tailored properties. nih.govresearchgate.net

Formulation of Esters and Surfactants

2-Ethylhexanoic acid (2-EHA) is a versatile precursor in the synthesis of a wide array of esters and surfactants due to its unique branched structure, which imparts desirable properties such as liquidity over a wide temperature range, solubility in organic solvents, and thermal stability. wikipedia.orgcymitquimica.com The formulation of these derivatives typically involves standard esterification reactions or salt formation.

Ester Synthesis: Esters of 2-EHA are produced through the reaction of the carboxylic acid with various alcohols. This process, known as esterification, is an equilibrium reaction that is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion. solubilityofthings.comgoogle.com The alcohols used can range from simple monohydric alcohols like butanol to complex polyols such as pentaerythritol (B129877) or neopentyl glycol. ontosight.aigoogle.com For instance, the reaction of 2-EHA with 2-ethyl-1-hexanol yields 2-ethylhexyl-2-ethylhexanoate, an ester used in cosmetics and pharmaceuticals for its emollient properties. researchgate.netresearchgate.net

Common catalysts for the esterification of polyols with 2-EHA include organometallic compounds like tetra(isopropyl) orthotitanate and tin(II) 2-ethylhexanoate. google.com The choice of alcohol and reaction conditions allows for the fine-tuning of the final ester's properties, such as viscosity, lubricity, and plasticizing efficiency. These esters find broad applications as plasticizers for resins like PVC and polyvinyl butyral (PVB), synthetic lubricants, and as intermediates in the production of fragrances and coatings. isatis.netatamanchemicals.comatamankimya.comcanada.ca

Surfactant Formulation: Derivatives of 2-EHA are also incorporated into surfactant formulations. isatis.net While 2-EHA itself has limited solubility in water, its salts and ethoxylated derivatives can function as effective surface-active agents. nih.gov Metal salts of 2-ethylhexanoic acid, often referred to as metal octoates, are formed by reacting 2-EHA with metal oxides, hydroxides, or carbonates. wikipedia.orgisatis.net These metal carboxylates are highly soluble in nonpolar organic solvents and are used as detergents, emulsifiers, and stabilizers in various industrial applications. isatis.netatamanchemicals.com

Table 1: Examples of 2-Ethylhexanoic Acid Esters and Their Applications

| Ester Name | Alcohol Reactant | Key Application | Reference |

|---|---|---|---|

| Butyl 2-ethylhexanoate | Butanol | Fragrances, Flavors, Solvents | ontosight.aichemicalbook.com |

| Isooctyl 2-ethylhexanoate | Isooctanol | Plasticizers, Lubricants | isatis.net |

| 2-Ethylhexyl-2-ethylhexanoate | 2-Ethyl-1-hexanol | Emollients (Cosmetics) | researchgate.net |

| Triethylene glycol di-2-ethylhexanoate | Triethylene glycol | Plasticizer for PVB films | google.com |

| Tin(II) 2-ethylhexanoate | Tin(II) hydroxide/oxide | Catalyst for polylactide synthesis | wikipedia.orgatamanchemicals.com |

Structural and Steric Properties Influencing Reactivity and Applications

The chemical reactivity and broad applicability of 2-ethylhexanoic acid and its derivatives are fundamentally linked to its molecular structure. The parent molecule has the formula CH₃(CH₂)₃CH(C₂H₅)CO₂H, featuring an eight-carbon backbone with a crucial ethyl group branch at the alpha-carbon (the carbon atom adjacent to the carboxyl group). wikipedia.org

This branching creates significant steric hindrance around the carboxylic acid functional group. researchgate.net This steric bulk influences its chemical behavior in several important ways:

Reactivity Moderation: The ethyl group partially shields the carboxyl group, which can moderate its reactivity in certain reactions like esterification. While esterification proceeds readily, the conditions may need to be optimized to overcome this steric hindrance, particularly when reacting with bulky alcohols. google.com This controlled reactivity can be an advantage, preventing unwanted side reactions.

Hydrolytic Stability: The steric hindrance provided by the alpha-ethyl group enhances the hydrolytic stability of its esters. The bulky group makes it more difficult for water molecules or hydrolytic enzymes to attack the ester linkage, which is a highly desirable trait for products like lubricants and plasticizers that must endure long service lives.

Physical Properties: The branched structure disrupts crystal lattice formation, which is why 2-EHA is a liquid with a very low melting point (approx. -59 °C). wikipedia.orgnih.gov This property is conferred to its derivatives, leading to esters that are excellent plasticizers, improving the flexibility and durability of polymers by preventing the polymer chains from packing tightly. isatis.net

Solubility: The eight-carbon aliphatic structure makes 2-EHA and its derivatives highly lipophilic, meaning they are readily soluble in nonpolar organic solvents, oils, and resins, but have low solubility in water. wikipedia.orgnih.gov This high solubility in organic media is critical for its use in producing catalysts (e.g., metal ethylhexanoates) for polymerization and as drying agents in oil-based paints and varnishes. wikipedia.orgatamanchemicals.comatamanchemicals.com The metal complexes are charge-neutral coordination compounds, not true ionic salts, which contributes to their organic solvent solubility. wikipedia.orgatamanchemicals.com

Table 2: Selected Physical Properties of 2-Ethylhexanoic Acid

| Property | Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₈H₁₆O₂ | - | wikipedia.orgnih.gov |

| Molar Mass | 144.21 g/mol | - | wikipedia.org |

| Appearance | Colorless to pale yellow liquid | A result of its low melting point | isatis.netnih.gov |

| Melting Point | -59 °C | Wide liquid range, useful for low-temp applications | wikipedia.org |

| Boiling Point | ~228 °C | Low volatility, suitable for high-temp applications like lubricants | wikipedia.orgunivarsolutions.com |

| Density | ~0.903 g/cm³ | - | wikipedia.org |

| Water Solubility | Low (~1.4 g/L at 25°C) | Dictates use in non-aqueous systems | nih.gov |

Environmental Chemistry and Biotransformation Pathways of 2 Ethylhexanoic Acid

Environmental Release and Distribution Dynamics

2-Ethylhexanoic acid (2-EHA) is released into the environment primarily through various industrial waste streams. nih.gov Its synthesis and extensive use as a chemical intermediate are significant sources of these releases. nih.gov The manufacturing process itself, which often involves the oxidation of 2-ethylhexanal (B89479), can lead to environmental discharges. nih.govmdpi.com

Furthermore, the widespread application of 2-EHA in numerous products contributes to its release during both production and end-use. Key industrial applications that can result in environmental release include its use in the production of:

Paint and Varnish Driers: Metal salts of 2-EHA are used as siccatives in oxidative drying paints, inks, and varnishes. transparencymarketresearch.com

Plasticizers: Esters of 2-EHA are utilized as plasticizers, particularly for polyvinyl butyral (PVB) and polyvinyl chloride (PVC). transparencymarketresearch.com

Lubricants: It serves as a raw material for polyol esters used in synthetic lubricants.

Corrosion Inhibitors: The compound is used in the formulation of corrosion inhibitors for automotive coolants. transparencymarketresearch.com

Cosmetics and Personal Care: In cosmetics, 2-EHA is used to produce emollients that function as skin and hair conditioning agents. transparencymarketresearch.com Release from these products can occur through wastewater. canada.ca

Other Applications: Additional uses include catalysts for polymer production, wood preservatives, and flotation aids. nih.gov

Release can also occur indirectly. 2-EHA is a known metabolite formed during the microbial degradation of larger, more complex chemicals like plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP). nih.govnih.gov This means that even products not containing 2-EHA directly can become a source of the compound in the environment as they break down. nih.gov

| Industrial Sector | Application | Potential Release Pathway |

|---|---|---|

| Paints & Coatings | Production of metal salts for use as paint dryers. transparencymarketresearch.com | Manufacturing waste streams, volatile emissions during application. |

| Plastics | Intermediate for PVB plasticizers and PVC stabilizers. transparencymarketresearch.com | Industrial wastewater from manufacturing, leaching from final products. |

| Automotive | Corrosion inhibitors in coolants, raw material for synthetic lubricants. | Manufacturing discharge, disposal of used fluids. |

| Personal Care & Cosmetics | Production of emollients for skin and hair conditioning. transparencymarketresearch.com | Wastewater from consumer use (e.g., washing). canada.ca |

| Chemical Manufacturing | Chemical intermediate, catalyst for polymer production. nih.gov | Process water, accidental spills, and waste streams. nih.gov |

Once released, the transport and distribution of 2-Ethylhexanoic acid are governed by its physicochemical properties, such as its vapor pressure, water solubility, and affinity for soil organic carbon. nih.gov

Air: With a vapor pressure of 0.03 mmHg at 20°C, 2-EHA is expected to exist solely as a vapor in the atmosphere. nih.gov This facilitates its transport and distribution in the air compartment. A harmful contamination of the air can be reached upon evaporation at 20°C. ilo.org

Water: 2-EHA is slightly soluble in water. nih.gov If released into water, its fate is influenced by factors like volatilization and adsorption to suspended solids and sediment. nih.gov

Soil: If released to soil, 2-ethylhexanoic acid is expected to have high to moderate mobility. nih.gov Its potential to leach into groundwater is dependent on its adsorption characteristics within the soil matrix.

The interaction of 2-Ethylhexanoic acid with soil and sediment is a critical factor in determining its mobility and environmental fate. Adsorption is the process by which the chemical binds to soil particles, while desorption is its release from these particles back into the soil solution. This behavior is often described using models like the Freundlich isotherm. nih.gov

For 2-EHA, the octanol-water partition coefficient (Log Kow) is 2.64, suggesting a moderate potential for partitioning into organic matter. nih.govnih.gov Based on this Log Kow, the soil adsorption coefficient (Koc) can be estimated. An estimated Koc value suggests that 2-ethylhexanoic acid will have high to moderate mobility in soil, indicating it does not bind strongly to soil and sediment. nih.gov This implies a potential for leaching through the soil profile and into groundwater. The adsorption and desorption processes are influenced by soil properties such as organic carbon content, pH, and clay mineralogy. nih.govmdpi.com

The Henry's Law constant (HLC) provides a measure of a chemical's tendency to partition between water and air. A higher HLC indicates a greater potential for volatilization from water surfaces. For 2-Ethylhexanoic acid, the estimated Henry's Law constant is 2.8 x 10⁻⁶ atm-m³/mol. nih.gov

This value indicates that 2-EHA is expected to volatilize from water surfaces. nih.gov Based on this constant, the volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is estimated to be 12 days. nih.gov This suggests that volatilization is a moderately important fate process for 2-EHA in aquatic environments.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 144.21 g/mol | nih.gov |

| Vapor Pressure | 0.03 mmHg at 20°C | nih.gov |

| Water Solubility | 1,400 - 2,000 mg/L at 25°C | nih.govnih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 2.64 | nih.govnih.gov |

| Henry's Law Constant | 2.8 x 10⁻⁶ atm-m³/mol (estimated) | nih.gov |

Based on its physical and chemical properties, environmental fate models can predict the distribution of 2-Ethylhexanoic acid. A Level III fugacity model distribution would likely show the following partitioning:

Air: Due to its vapor pressure, a significant fraction will reside in the atmosphere if released to air.

Water: Its water solubility allows it to be transported in aquatic systems, though volatilization will gradually move it from the water to the air compartment. nih.gov

Soil and Sediment: Its moderate Koc value suggests that while some portion will adsorb to soil and sediment, a substantial amount will remain in the pore water, making it mobile and available for transport. nih.gov

Biodegradation and Biotransformation in Natural Systems

Biodegradability in Water, Sediment, and Soil (Screening and Simulation Studies)

Screening studies have indicated that 2-Ethylhexanoic acid is readily biodegradable. canada.ca In an aerobic mixed bacterial culture from trench leachate, a 50% decrease in the initial concentration of 59.5 mg/L was observed after 21 days. nih.gov Using a sediment consortium from the Pearl River in China, 2-EHA showed a biodegradation rate constant of 6.3 x 10⁻³ mmol/hr, which corresponds to a half-life of about 5 days. nih.gov

In simulation studies, when released into the aquatic environment, 2-EHA is expected to remain in the water column due to its high water solubility and low estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc). canada.ca It is not expected to accumulate in sediment or soil. canada.ca For instance, di(2-ethylhexyl) adipate (B1204190) (DEHA), a related compound, biodegrades readily in activated sludge screening tests with a half-life of 2.7 days. epa.gov

The OECD 301 series of tests for ready biodegradability are standard methods used to assess the potential for chemicals to be rapidly mineralized in the environment. oecd.orgoecd.orgfao.org While specific OECD 301 results for 2-EHA were not detailed in the provided search results, its classification as readily biodegradable suggests it would likely meet the pass levels of these tests (e.g., >60% of theoretical CO2 evolution or >70% dissolved organic carbon removal within a 10-day window of a 28-day test). oecd.orgoecd.orgfao.org

Table 1: Biodegradation Data for 2-Ethylhexanoic Acid and a Related Compound

| Compound | System | Initial Concentration | Degradation | Time | Half-life |

| 2-Ethylhexanoic acid | Aerobic mixed bacterial culture | 59.5 mg/L | 50% decrease | 21 days | - |

| 2-Ethylhexanoic acid | Sediment consortium | - | Rate constant: 6.3x10⁻³ mmol/hr | - | ~5 days |

| Di(2-ethylhexyl) adipate (DEHA) | Activated sludge | - | Readily biodegrades | - | 2.7 days |

Microbially-Mediated Degradation Pathways

The microbial degradation of plasticizers like DEHP is a primary source of 2-EHA in the environment. The aerobic biodegradation of phthalates typically occurs in two stages. First, the diester is hydrolyzed to a monoester, which is then further broken down to phthalic acid. ntua.grnih.gov The side chains, such as the 2-ethylhexyl group, are also metabolized.

The degradation of the 2-ethylhexyl moiety can proceed through oxidation of the alcohol (2-ethylhexanol) to the corresponding aldehyde (2-ethylhexanal) and then to 2-ethylhexanoic acid. nih.gov Some studies have identified further breakdown products of 2-EHA, such as butanoic acid and ethanoic acid, suggesting that beta-oxidation of the branched chain occurs. nih.govresearchgate.net

However, the branched nature of 2-EHA can make it more resistant to degradation compared to its straight-chain isomers. canada.ca In one study, Mycobacterium austroafricanum was able to biodegrade 2-ethylhexanol but not 2-ethylhexanoic acid, which was described as toxic to most bacteria. asm.org This indicates that while 2-EHA can be degraded by some microbial communities, it may persist under conditions where the necessary enzymatic machinery is absent.

Formation of 2-Ethylhexanoic Acid as a Persistent Metabolite from Plasticizers (e.g., Di(2-ethylhexyl) phthalate (DEHP), Di(2-ethylhexyl) adipate (DEHA))

2-Ethylhexanoic acid is a well-documented and often persistent metabolite formed from the biodegradation of widely used plasticizers, including Di(2-ethylhexyl) phthalate (DEHP) and Di(2-ethylhexyl) adipate (DEHA). canada.caresearchgate.net The microbial degradation of these plasticizers often results in the breakdown of the ester bonds, releasing the 2-ethylhexyl side chain, which is then metabolized to 2-EHA. nih.govresearchgate.net

While the parent plasticizers may be degraded, the breakdown can be incomplete, leading to the accumulation of metabolites like 2-EHA and 2-ethylhexanol. researchgate.net These metabolites can be more resistant to further degradation than the parent compounds. researchgate.net The presence of 2-EHA has been reported in various environmental samples, indicating its persistence in complex ecosystems. researchgate.net

In most species, DEHP is rapidly metabolized to mono-(2-ethylhexyl)-phthalate (MEHP) and 2-ethylhexanoic acid. nih.govresearchgate.net The leaching of plasticizers from materials and their subsequent environmental degradation is a significant source of 2-EHA contamination. researchgate.net

2-Ethylhexanal is a key intermediate in both the synthesis and degradation pathways related to 2-ethylhexanoic acid. Industrially, 2-EHA is produced through the oxidation of 2-ethylhexanal. nih.govresearchgate.netwikipedia.org 2-Ethylhexanal itself is synthesized from the aldol (B89426) condensation of butyraldehyde (B50154), followed by hydrogenation. wikipedia.orggoogle.com

In the context of biodegradation, 2-ethylhexanol, which is released from the hydrolysis of plasticizers like DEHP, can be oxidized by microorganisms to form 2-ethylhexanal. nih.gov This aldehyde is then further oxidized to produce 2-ethylhexanoic acid. nih.gov The volatility of 2-ethylhexanol and the subsequent formation of the less volatile 2-ethylhexanoic acid are important factors in the environmental fate of these compounds. nih.gov

The degradation pathway of DEHP by various bacteria has been studied, and intermediates such as mono-(2-ethylhexyl) phthalate (MEHP) and phthalic acid are consistently identified. ntua.grnih.govtandfonline.comresearchgate.netnih.gov The metabolism of the 2-ethylhexyl side chain proceeds via 2-ethylhexanol and 2-ethylhexanal to 2-ethylhexanoic acid.

Persistence of 2-Ethylhexanoic Acid in Environmental Samples

2-Ethylhexanoic acid (2-EHA) is generally not considered to be persistent in the environment. canada.ca Empirical and modeled data indicate that 2-EHA biodegrades quickly and does not meet the criteria for persistence as defined by regulations such as the Canadian Environmental Protection Act, 1999. canada.cacanada.ca Its physical and chemical properties, particularly its high water solubility and low estimated log Koc (organic carbon-water partition coefficient), suggest that it will primarily be found in water if released into the environment. canada.carempec.org Soil and sediment are not expected to be significant sinks for the compound. canada.ca

The degradation of 2-EHA can occur through various pathways. In the atmosphere, vapor-phase 2-EHA is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about two days. nih.gov In aquatic environments, it is readily biodegradable. canada.ca

However, the persistence of 2-EHA is also linked to its continuous formation as a degradation byproduct of common plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), di(2-ethylhexyl) adipate (DEHA), and bis(2-ethylhexyl) terephthalate (B1205515) (BEHTP). canada.casludgenews.orgnih.gov While the parent plasticizers may degrade, the breakdown is sometimes incomplete, leading to the accumulation of metabolites like 2-EHA and 2-ethylhexanol. nih.govresearchgate.net Studies on wastewater treatment plants have shown that 2-EHA, a recalcitrant product of plasticizer degradation, can be present in high concentrations in the influent and, although its concentration decreases during treatment, it is still detected in the final effluent. sludgenews.orgnih.gov This suggests that while 2-EHA itself may degrade relatively quickly under certain conditions, its continuous introduction from the breakdown of ubiquitous plasticizers can result in its consistent presence in environmental samples. nih.govresearchgate.net

Bioremediation Potential of 2-Ethylhexanoic Acid and Plasticizer Contamination

The presence of 2-Ethylhexanoic acid in the environment is often a direct result of the biodegradation of widely used plasticizers. canada.canih.gov This link makes the bioremediation of plasticizer-contaminated sites a key area of study, with a focus on microorganisms capable of breaking down both the parent compounds and their intermediate metabolites, including 2-EHA. The goal of bioremediation is to leverage microbial catabolism to mineralize these organic pollutants into less harmful substances.

Research has shown that while many microorganisms can initiate the breakdown of plasticizers, the process can stall, leading to the accumulation of metabolites like 2-ethylhexanol and 2-EHA. nih.govresearchgate.net These intermediates can sometimes be more toxic than the original plasticizer compound. nih.govresearchgate.net Therefore, effective bioremediation strategies require microbial consortia or specialized strains that can completely degrade the entire chain of breakdown products.

Isolation and Characterization of Degrading Microorganisms (e.g., Rhodococcus sp.)

The isolation of effective degrading microorganisms is the first step in developing bioremediation technologies. This process typically involves collecting samples from contaminated environments, such as industrial soil or wastewater sludge, where native microbial populations may have adapted to utilize pollutants as a carbon source. unhas.ac.id These samples are used in enrichment cultures containing the target pollutant (e.g., a plasticizer or 2-EHA) as the sole carbon source to selectively promote the growth of degrading microbes. unhas.ac.id

Once isolated, pure cultures are obtained through techniques like pour plating on nutrient agar. unhas.ac.id Characterization and identification of these isolates involve a combination of techniques:

Microscopy and Staining: Observing cell morphology and Gram stain characteristics. unhas.ac.id

Biochemical Tests: Assessing the metabolic capabilities of the isolates using tests like the Triple Sugar Iron Agar (TSIA) test. unhas.ac.id

Genetic Analysis: Amplification and sequencing of the 16S rRNA gene is a standard method for bacterial species identification. mdpi.com

Bacteria from the genus Rhodococcus have been frequently identified as potent degraders of a wide range of organic compounds, including plasticizers and their derivatives. researchgate.netmdpi.commdpi.com These actinobacteria possess diverse catabolic enzyme systems that allow them to break down complex aromatic and aliphatic compounds. mdpi.comnih.gov For example, Rhodococcus rhodochrous has been shown to degrade bis(2-ethylhexyl) adipate (BEHA) when a co-substrate like hexadecane (B31444) is present. researchgate.net The metabolic pathway involves the hydrolysis of the plasticizer's ester bonds, releasing 2-ethylhexanol, which is then oxidized to 2-ethylhexanoic acid. researchgate.net While some studies noted that further degradation of 2-EHA by R. rhodochrous was not observed, other bacterial strains, such as Gordonia terrae, have been shown to further utilize 2-EHA via β-oxidation. researchgate.netresearchgate.net

Kinetics of Biodegradation in Contaminated Matrices (e.g., Soil)

Understanding the kinetics of biodegradation is crucial for predicting the efficiency and timeframe of bioremediation in contaminated environments like soil. Biodegradation kinetics describe the rate at which a contaminant is broken down by microorganisms over time. This rate is influenced by various factors, including the type and concentration of the contaminant, the microbial population density, and environmental conditions such as temperature, pH, and nutrient availability. researchgate.net